7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane
Overview
Description
7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane: is a complex organic compound with the molecular formula C15H26O3 and a molecular weight of 254.37 g/mol . This compound is characterized by its unique bicyclic structure, which includes an acetyl group, two hydroxyl groups, an isopropyl group, and a methyl group. It is known for its chiral properties and optical activity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[430]nonane typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include organometallic reagents , oxidizing agents , and protecting groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like or .
Reduction: Reduction of the acetyl group to an alcohol using reducing agents such as or .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Tosyl chloride, thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane is used as a chiral catalyst and ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds .
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is also investigated for its role in enzyme inhibition and protein binding .
Medicine: In medicine, the compound’s unique structure and functional groups make it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways .
Industry: Industrially, this compound is utilized in the synthesis of specialty chemicals and advanced materials due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s hydroxyl and acetyl groups play a crucial role in hydrogen bonding and electrostatic interactions , which can modulate the activity of target proteins and enzymes . These interactions can lead to inhibition or activation of biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane: shares similarities with other bicyclic compounds such as camphor and borneol , which also possess hydroxyl and acetyl groups.
Camphor: Known for its use in medicinal applications and as a chiral building block in organic synthesis.
Borneol: Utilized in traditional medicine and as a precursor in the synthesis of other organic compounds.
Uniqueness: What sets this compound apart is its specific arrangement of functional groups and its chiral properties, which make it particularly valuable in asymmetric synthesis and chiral catalysis .
Properties
IUPAC Name |
1-(2,7-dihydroxy-3a-methyl-6-propan-2-yl-1,2,3,4,5,6,7,7a-octahydroinden-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-8(2)10-5-6-15(4)7-11(17)12(9(3)16)13(15)14(10)18/h8,10-14,17-18H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHGSTTYLUUHTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(CC(C(C2C1O)C(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584228 | |
Record name | 1-[2,7-Dihydroxy-3a-methyl-6-(propan-2-yl)octahydro-1H-inden-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457949-49-4 | |
Record name | 1-[2,7-Dihydroxy-3a-methyl-6-(propan-2-yl)octahydro-1H-inden-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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